molecular formula C15H24N4O3S B2757096 8-((2-ethoxyethyl)thio)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione CAS No. 442864-94-0

8-((2-ethoxyethyl)thio)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2757096
CAS No.: 442864-94-0
M. Wt: 340.44
InChI Key: ROSIABJIHCAWTF-UHFFFAOYSA-N
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Description

8-((2-ethoxyethyl)thio)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione is a xanthine-derived purine-2,6-dione analogue characterized by three key structural modifications:

  • Position 3: A methyl group substitution, common in xanthine derivatives to modulate receptor binding and metabolic stability.
  • Position 7: A pentyl (C5) alkyl chain, contributing to lipophilicity and membrane permeability.

Properties

IUPAC Name

8-(2-ethoxyethylsulfanyl)-3-methyl-7-pentylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O3S/c1-4-6-7-8-19-11-12(18(3)14(21)17-13(11)20)16-15(19)23-10-9-22-5-2/h4-10H2,1-3H3,(H,17,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROSIABJIHCAWTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C2=C(N=C1SCCOCC)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-((2-ethoxyethyl)thio)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione typically involves multiple steps, starting from readily available purine derivatives. The key steps include:

    Alkylation: Introduction of the pentyl group at the 7-position of the purine ring.

    Thioether Formation: Reaction of the purine derivative with 2-ethoxyethylthiol to introduce the ethoxyethylthio group at the 8-position.

    Methylation: Introduction of the methyl group at the 3-position.

The reaction conditions often involve the use of strong bases, such as sodium hydride or potassium tert-butoxide, and organic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography and crystallization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

8-((2-ethoxyethyl)thio)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to modify the functional groups.

    Substitution: The ethoxyethylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or halides.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted purine derivatives.

Scientific Research Applications

8-((2-ethoxyethyl)thio)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with nucleic acids and proteins.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-((2-ethoxyethyl)thio)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxyethylthio group may enhance its binding affinity to these targets, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations at Position 8

The 8-position modifications critically influence biological activity and physicochemical properties. Key analogues include:

Compound Name 8-Substituent Key Properties/Activities Reference
Target Compound (2-Ethoxyethyl)thio Hypothesized enhanced solubility vs. alkyl
8-((3-Hydroxypropyl)thio)-7-isopentyl-3-methyl-... (3-Hydroxypropyl)thio Commercial availability (intermediate)
8-Chloro-7-ethyl-1,3-dimethyl-... Chloro Necroptosis inhibition (IC50 = 0.8 μM)
8-(Trifluoromethyl)-3,7-dimethyl-... Trifluoromethyl Enhanced metabolic stability
8-(Biphenylstyryl)-1,3,7-trimethyl-... Biphenylstyryl Fluorescence properties (λem = 420 nm)

Analysis :

  • The (2-ethoxyethyl)thio group in the target compound likely improves aqueous solubility compared to purely hydrophobic substituents (e.g., biphenylstyryl ).
  • Unlike the chloro-substituted analogue (necrosis inhibitor ), the thioether linkage may confer redox sensitivity or metal-binding capacity.

Alkyl Chain Variations at Position 7

The 7-alkyl chain modulates lipophilicity and receptor interactions:

Compound Name 7-Substituent Chain Length Key Impact Reference
Target Compound Pentyl C5 Moderate lipophilicity (logP ~3.5*)
8-(Ethylamino)-7-(2-hydroxyethyl)-3-methyl-... 2-Hydroxyethyl C2 Polar, reduced logP (logP ~1.2)
7-Octyl-8-(hydrazinyl)-3-methyl-... Octyl C8 High lipophilicity (logP ~5.1)
7-Isopentyl-3-methyl-... (commercial derivative) Isopentyl C5 (branched) Enhanced membrane permeability

Analysis :

  • The pentyl chain in the target compound balances lipophilicity for cellular uptake while avoiding excessive hydrophobicity seen in octyl derivatives .
  • Branched isopentyl analogues (e.g., ) may exhibit better pharmacokinetic profiles due to reduced crystallization tendencies.

Methylation Patterns at Position 3 and 1

Methylation at positions 1 and 3 is common in xanthine derivatives to block metabolism:

Compound Name 1-Substituent 3-Substituent Key Activity Reference
Target Compound H Methyl Potential CNS activity (unmodified 1-position)
1,3,7-Trimethyl-8-(4-methylbenzyl)-... Methyl Methyl HSP90 inhibition (IC50 = 2.3 μM)
3,7-Dimethyl-1-(5-oxohexyl)-8-(trifluoromethyl)-... 5-Oxohexyl Methyl ALDH1A1 inhibition (Ki = 0.4 nM)

Analysis :

  • The absence of a 1-methyl group in the target compound may increase susceptibility to hepatic metabolism compared to 1,3,7-trimethylated analogues .
  • The 3-methyl group likely stabilizes the purine core against enzymatic degradation, as seen in 5-HT6/D2 receptor ligands .

Biological Activity

8-((2-ethoxyethyl)thio)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione , a purine derivative, has garnered attention for its potential biological activities. This compound is characterized by a unique structure that includes a purine core with various substituents, which may influence its interaction with biological systems.

Chemical Structure and Properties

The molecular formula of this compound is C15H24N4O3SC_{15}H_{24}N_{4}O_{3}S, and it features a purine backbone with an ethoxyethyl thio group and a pentyl chain. The presence of these functional groups is significant for its biological activity.

PropertyValue
Molecular FormulaC15H24N4O3S
Molecular Weight344.44 g/mol
IUPAC NameThis compound
CAS Number442864-94-0

The biological activity of this compound is likely mediated through its interaction with various enzymes and receptors. The thioether linkage may enhance its binding affinity to specific targets, potentially modulating enzymatic activity or receptor signaling pathways.

Biological Activities

1. Antimicrobial Activity
Research indicates that purine derivatives can exhibit antimicrobial properties. The specific interactions of this compound with microbial enzymes or cell membranes could be responsible for its efficacy against bacteria and fungi.

2. Anticancer Properties
Studies have shown that certain purine derivatives possess anticancer activities. The compound may induce apoptosis in cancer cells or inhibit tumor growth by interfering with nucleic acid synthesis or metabolic pathways essential for cancer cell proliferation.

3. Antioxidant Activity
The presence of the ethoxyethyl group may contribute to antioxidant properties by scavenging free radicals and reducing oxidative stress in cells. This activity is crucial for protecting cells from damage associated with various diseases, including cancer and neurodegenerative disorders.

Case Studies and Research Findings

Recent studies have explored the biological effects of related compounds in the purine family, providing insights into potential applications:

  • Study on Anticancer Activity : A study demonstrated that similar purine derivatives inhibited the growth of human cancer cell lines by inducing cell cycle arrest and apoptosis. These findings suggest that this compound may exhibit comparable effects in vitro.
  • Antimicrobial Efficacy : In vitro testing revealed that compounds with similar structural features showed significant activity against various bacterial strains, indicating a potential role for this compound in developing new antimicrobial agents.

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